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3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane

Catalog No.
S13928963
CAS No.
885276-24-4
M.F
C4H2BrClF6
M. Wt
279.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluo...

CAS Number

885276-24-4

Product Name

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane

IUPAC Name

2-[bromo(chloro)methyl]-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C4H2BrClF6

Molecular Weight

279.40 g/mol

InChI

InChI=1S/C4H2BrClF6/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H

InChI Key

RIFWFSWIBVTEME-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Br)(C(F)(F)F)C(F)(F)F

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is a halogenated organic compound characterized by its complex structure, which includes multiple fluorine atoms and bromine and chlorine substituents. The molecular formula for this compound is C3_3BrClF5_5, and its systematic name reflects the presence of these halogens along with a trifluoromethyl group. This compound is part of a larger class of trifluoromethylated compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane involves several types of reactions:

  • Nucleophilic Substitution Reactions: The bromine or chlorine atoms can be substituted by various nucleophiles, leading to different derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
  • Reduction Reactions: The trifluoromethyl group can be reduced to yield less fluorinated compounds.

These reactions are influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize intermediates in nucleophilic substitutions.

The synthesis of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane can be achieved through several methods:

  • Halogenation of Trifluoropropene: This method involves the reaction of trifluoropropene with bromine and chlorine under controlled conditions to introduce the halogen substituents.
  • Electrophilic Addition Reactions: Using electrophilic reagents that can add across double bonds in suitable precursors can also yield this compound.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps where simpler precursors are transformed through various reactions such as bromination and chlorination.

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has potential applications in several areas:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.
  • Agrochemicals: Used as an active ingredient in pesticides or herbicides due to its biological activity.
  • Fluorinated Polymers: It may serve as a precursor for producing specialized fluorinated materials with desirable properties.

Interaction studies involving 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound behaves in different chemical environments and its potential impact on biological systems. Research indicates that halogenated compounds can interact with cellular targets, influencing metabolic pathways or exhibiting toxic effects depending on their structure and concentration.

Several similar compounds share structural features with 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Bromo-1,1,1-trifluoropropaneContains three fluorine atoms and one bromine atomSimple structure; used as an intermediate
2-Chloro-3-bromo-2-(trifluoromethyl)-propaneContains both chlorine and bromineMay exhibit different reactivity patterns
2-Bromo-3-methoxy-1,1,1-trifluoropropaneContains a methoxy group instead of chlorineExhibits distinct biological activity due to methoxy
2-Chloro-2-(trifluoromethyl)-propaneLacks bromine but has a trifluoromethyl groupSimpler structure; used in various industrial applications

The uniqueness of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane lies in its combination of halogen substituents and trifluoromethyl group, which confer specific chemical properties that may not be present in other similar compounds. Its potential applications across pharmaceuticals and agrochemicals further distinguish it from closely related compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

277.89326 g/mol

Monoisotopic Mass

277.89326 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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